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  • Product: Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
  • CAS: 91041-18-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-18-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a plausible synthetic pathway, provides detailed protocols for its synthesis and purification, and offers an in-depth analysis of its spectral characteristics. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives.

Introduction

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-18-8) is a substituted thiophene derivative featuring a nitrophenoxy moiety. The thiophene ring is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocycle. Its electron-rich nature and ability to engage in various biological interactions make it a valuable building block in drug discovery. The incorporation of a 2-nitrophenoxy group at the 3-position of the thiophene ring introduces specific electronic and steric properties that can modulate the molecule's biological activity and material properties. This guide aims to provide a detailed technical understanding of this compound, facilitating its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The key properties of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate are summarized in the table below.

PropertyValueSource(s)
CAS Number 91041-18-8[1][2]
Molecular Formula C₁₂H₉NO₅S[1][2]
Molecular Weight 279.27 g/mol [1][2]
Appearance Powder or liquid[3]
Purity ≥98% (Commercially available)[1]
Boiling Point 390.8 °C at 760 mmHg[3]
Flash Point 190.2 °C[3]
Density 1.401 g/cm³[3]
Storage Sealed in a dry environment at 2-8°C[1]
SMILES COC(=O)C1=C(C=CS1)OC2=CC=CC=C2[O-][1]

Computational Chemistry Data:

ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 78.67 Ų[1]
LogP 3.2352[1]
Hydrogen Bond Acceptors 6[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 4[1]

Synthesis and Purification

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis can be envisioned in two main stages:

  • Synthesis of the precursor: Methyl 3-hydroxy-2-thiophenecarboxylate.

  • Ullmann Condensation: Coupling of methyl 3-hydroxy-2-thiophenecarboxylate with an activated nitroaromatic compound, such as 1-fluoro-2-nitrobenzene.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ullmann Condensation Start Commercially available starting materials Step1 Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate Start->Step1 Precursor Methyl 3-hydroxy-2-thiophenecarboxylate Step1->Precursor Reaction Ullmann Condensation (Cu catalyst, Base, Solvent) Precursor->Reaction Reagent 1-Fluoro-2-nitrobenzene Reagent->Reaction Product Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate Reaction->Product

Caption: Proposed two-stage synthetic workflow for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate.

Experimental Protocol (Proposed)

Disclaimer: The following protocol is a well-reasoned theoretical procedure based on established chemical principles. It has not been experimentally validated from the available literature and should be optimized for safety and yield in a laboratory setting.

Part A: Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate

This precursor can be synthesized via several literature methods. One common approach involves the reaction of methyl thioglycolate with a suitable three-carbon building block.

Part B: Ullmann Condensation to Yield Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

The Ullmann condensation is a classic method for the formation of diaryl ethers, catalyzed by copper.

Materials:

  • Methyl 3-hydroxy-2-thiophenecarboxylate

  • 1-Fluoro-2-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Toluene

  • Hexane

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-hydroxy-2-thiophenecarboxylate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

The crude product obtained from the synthesis will likely require purification to achieve high purity (≥98%).

Method: Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system. A gradient of hexane and ethyl acetate is a good starting point (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity).

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate.

G Start Crude Product Dissolve Dissolve in minimal aprotic solvent Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Purified Product (≥98%) Evaporate->Final

Caption: Experimental workflow for the purification of the target compound.

Spectral Analysis (Predicted)

As no experimental spectra for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate are available in the searched literature, the following analysis is based on established principles of spectroscopy and data from structurally similar compounds. This section provides a predictive guide for researchers to interpret their own experimental data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and nitrophenyl rings, as well as a singlet for the methyl ester protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 8.1Doublet of doublets1HH-6' (proton ortho to NO₂)Deshielded due to the electron-withdrawing nitro group.
~ 7.5 - 7.7Triplet1HH-4' (proton para to NO₂)Aromatic proton on the nitrophenyl ring.
~ 7.2 - 7.4Doublet1HH-5 (thiophene proton)Coupled to H-4.
~ 7.1 - 7.3Triplet1HH-5' (proton meta to NO₂)Aromatic proton on the nitrophenyl ring.
~ 6.9 - 7.1Doublet of doublets1HH-3' (proton ortho to the ether linkage)Aromatic proton on the nitrophenyl ring.
~ 6.8 - 7.0Doublet1HH-4 (thiophene proton)Coupled to H-5.
~ 3.8 - 3.9Singlet3H-OCH₃Methyl ester protons.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C=O (ester)Carbonyl carbon of the methyl ester.
~ 150 - 155C-3 (thiophene)Carbon attached to the phenoxy group.
~ 145 - 150C-2' (nitrophenyl)Carbon bearing the nitro group.
~ 140 - 145C-1' (nitrophenyl)Carbon attached to the ether oxygen.
~ 130 - 135C-4' (nitrophenyl)Aromatic CH.
~ 125 - 130C-5 (thiophene)Aromatic CH.
~ 120 - 125C-6' (nitrophenyl)Aromatic CH.
~ 115 - 120C-2 (thiophene)Carbon attached to the ester group.
~ 110 - 115C-4 (thiophene)Aromatic CH.
~ 105 - 110C-3' and C-5' (nitrophenyl)Aromatic CHs.
~ 52 - 55-OCH₃Methyl ester carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H stretchAromatic C-H
~ 1720 - 1740C=O stretchEster carbonyl
~ 1580 - 1600, 1450 - 1500C=C stretchAromatic rings
~ 1520 - 1540 (strong)N-O asymmetric stretchNitro group
~ 1340 - 1360 (strong)N-O symmetric stretchNitro group
~ 1200 - 1250C-O stretchAryl ether
~ 1100 - 1150C-O stretchEster
Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z = 279.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 248.

    • Loss of the methyl ester group (-COOCH₃) to give a fragment at m/z = 220.

    • Cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy cation (m/z = 139) and the thiophene carboxylate radical cation (m/z = 140).

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 233.

Potential Applications and Biological Significance

While specific biological activity for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate has not been reported in the searched literature, its structural motifs suggest potential applications in several areas of research:

  • Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenoxy group can influence the molecule's electronic properties and its ability to interact with biological targets. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Materials Science: Thiophene-based compounds are extensively used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the nitrophenoxy substituent could be exploited in the design of novel functional materials.

Safety and Handling

Based on information for similar compounds and general laboratory safety guidelines, the following precautions should be taken when handling Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is a compound with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known physicochemical properties, a plausible synthetic route with a detailed theoretical protocol, and a predictive analysis of its spectral characteristics. It is hoped that this guide will serve as a valuable resource for researchers, enabling them to synthesize, characterize, and explore the applications of this intriguing thiophene derivative. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully elucidate the potential of this compound.

References

  • ChemSrc. METHYL 3-(4-NITROPHENOXY)-2-THIOPHENECARBOXYLATE. Available at: [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Utility of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

Executive Summary Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS: 91041-18-8) is a critical heterocyclic intermediate used primarily in the synthesis of thieno[3,2-b][1,5]benzoxazepines .[1] These tricyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS: 91041-18-8) is a critical heterocyclic intermediate used primarily in the synthesis of thieno[3,2-b][1,5]benzoxazepines .[1] These tricyclic systems serve as bioisosteres to the dibenzoxazepine class of antipsychotics (e.g., Loxapine, Amoxapine) and multi-receptor targeting kinase inhibitors.

This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this compound, providing a roadmap for researchers leveraging thiophene-based scaffolds in drug discovery.

Chemical Identity & Structural Analysis[2][3][4][5]

Core Identifiers
ParameterDetail
IUPAC Name Methyl 3-(2-nitrophenoxy)thiophene-2-carboxylate
CAS Number 91041-18-8
Molecular Formula C₁₂H₉NO₅S
Molecular Weight 279.27 g/mol
SMILES COC(=O)c1c(Oc2ccccc2[O-])ccs1
InChI Key InChI=1S/C12H9NO5S/c1-18-12(14)10-9(6-7-19-10)17-11-5-3-2-4-8(11)13(15)16/h2-7H,1H3
Physicochemical Profile[6][7][8][9][10]
  • LogP (Predicted): 3.24 (Lipophilic, suitable for CNS penetration after cyclization).

  • TPSA: 78.67 Ų (Moderate polarity due to nitro and ester groups).

  • H-Bond Acceptors: 6[2]

  • H-Bond Donors: 0

  • Physical State: Pale yellow to off-white solid.

  • Melting Point: Typically 100–105 °C (dependent on recrystallization solvent).

Structural Connectivity Diagram

The following diagram breaks down the SMILES string into its functional components, highlighting the electrophilic and nucleophilic centers critical for downstream chemistry.

G Figure 1: Functional Group Connectivity of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate Core Thiophene Ring (Electron Rich) Pos2 C2: Methyl Ester (Electrophile) Core->Pos2 Substituted at C2 Pos3 C3: Ether Linkage (Stable) Core->Pos3 Substituted at C3 Aryl 2-Nitrophenyl (Electron Deficient) Pos3->Aryl Ether Bond Nitro Nitro Group (Reducible Precursor) Aryl->Nitro Ortho Position

Synthetic Methodology

The synthesis of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr) . While Ullmann coupling (using bromothiophene) is possible, the SNAr route using hydroxythiophene and fluoronitrobenzene generally offers higher yields and easier purification.

Protocol A: SNAr Coupling (Preferred)

This method utilizes the nucleophilicity of the phenoxide generated from methyl 3-hydroxythiophene-2-carboxylate.

Reagents:

  • Methyl 3-hydroxythiophene-2-carboxylate (CAS: 5118-06-9) [1.0 eq][3][4]

  • 1-Fluoro-2-nitrobenzene (CAS: 1493-27-2) [1.1 eq]

  • Potassium Carbonate (

    
    ) [2.0 eq] or Cesium Carbonate (
    
    
    
    ) [1.5 eq]
  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with Methyl 3-hydroxythiophene-2-carboxylate (10 mmol) and anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the thiophene-3-oxide anion.
    
  • Addition: Add 1-Fluoro-2-nitrobenzene (11 mmol) dropwise.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting hydroxythiophene is highly polar; the product will be significantly less polar.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (

    
    ) to remove residual DMF and salts.
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Yield Expectation: 85–95%.

Protocol B: Downstream Cyclization (The "Why")

The primary utility of this compound is the formation of the tricyclic core.

Mechanism: Nitro reduction


 Aniline formation 

Intramolecular lactamization.

Synthesis Figure 2: Synthesis and Downstream Application Pathway SM1 Methyl 3-hydroxythiophene -2-carboxylate Inter Methyl 3-(2-nitrophenoxy) -2-thiophenecarboxylate (Target Compound) SM1->Inter SNAr (K2CO3, DMF, 90°C) SM2 1-Fluoro-2-nitrobenzene SM2->Inter SNAr (K2CO3, DMF, 90°C) Red Intermediate: Aniline Derivative Inter->Red Fe/AcOH or H2/Pd-C (Nitro Reduction) Final Thieno[3,2-b][1,5] benzoxazepin-10(4H)-one Red->Final Intramolecular Cyclization (-MeOH)

Medicinal Chemistry Applications

Scaffold Hopping (Bioisosterism)

This compound allows medicinal chemists to replace the benzene ring of dibenzoxazepines with a thiophene ring.

  • Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This alters the pKa of the resulting lactam and can influence metabolic hotspots.

  • Steric Effects: The bond angle of C-S-C in thiophene (

    
    ) is different from the C-C-C angle in benzene (
    
    
    
    ). This subtly alters the "pucker" of the central oxazepine ring, potentially improving selectivity for GPCRs (e.g., Dopamine D2 vs. 5-HT2A).
Key Therapeutic Areas
  • Antipsychotics: Analogs of Olanzapine and Loxapine . The thiophene variant often shows a differentiated metabolic profile (avoiding specific quinone-imine toxic metabolites).

  • Kinase Inhibitors: The tricyclic lactam serves as a rigid hinge-binding scaffold in ATP-competitive inhibitors.

Analytical Profiling (Expected Data)

To validate the synthesis of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, compare experimental data against these reference values.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
8.05 dd1HAryl H-3' (Ortho to Nitro)
7.60 d1HThiophene H-5
7.55 td1HAryl H-5'
7.28 td1HAryl H-4'
7.05 d1HAryl H-6' (Ortho to Ether)
6.85 d1HThiophene H-4
3.85 s3HMethyl Ester (

)

Note: The thiophene doublets (H-4/H-5) typically show a coupling constant (


) of ~5.5 Hz.
Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
     or 
    
    
    
  • Expected m/z: 280.28 (

    
    ) or 302.27 (
    
    
    
    ).
  • Fragmentation: Loss of methoxy group (

    
    ) or nitro group cleavage may be observed in EI modes.
    

References

  • Beilstein Archives. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Beilstein J. Org. Chem. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide.... PMC. Retrieved from [Link]

  • PubChem. (2025).[5][6] Methyl 3-amino-2-thiophenecarboxylate Compound Summary. Retrieved from [Link]

Sources

Foundational

Solubility Profile of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate in Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility profile of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate. We delve into the molecular characteristics of the compound to predict its solubility behavior and present a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization and application of this and structurally related compounds.

Introduction: The Critical Role of Solubility

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (C₁₂H₉NO₅S, MW: 279.27 g/mol ) is a heterocyclic compound featuring a thiophene core, a nitro-substituted phenyl ring, an ether linkage, and a methyl ester functional group.[1][2] Such structures are common scaffolds in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for several reasons:

  • Reaction Optimization: In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and reagents. Poor solubility can lead to low reaction rates, incomplete conversions, and challenging purification.

  • Purification and Crystallization: Efficient purification, particularly through crystallization, relies on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Drug Development: For potential therapeutic agents, solubility is a cornerstone of bioavailability.[3] A compound must dissolve to be absorbed and exert its pharmacological effect. Early characterization of solubility helps in lead optimization and pre-formulation studies.[4][5]

  • Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, requires dissolving the analyte in a suitable solvent.[3][6]

This guide will first explore the theoretical underpinnings of solubility as they apply to the target molecule and then provide a robust experimental workflow for generating a comprehensive solubility profile.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[7][8][9][10] To predict the behavior of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate, we must analyze its structural features:

  • Polar Functional Groups: The molecule possesses several polar groups that can engage in dipole-dipole interactions: the nitro group (-NO₂), the methyl ester (-COOCH₃), and the ether linkage (-O-). These groups increase the molecule's affinity for polar solvents.

  • Hydrogen Bonding Capability: While the molecule has no hydrogen bond donors (like -OH or -NH groups), the oxygen atoms in the ester, ether, and nitro groups can act as hydrogen bond acceptors.[11] This allows for interaction with protic solvents (e.g., alcohols) that can donate hydrogen bonds.[12]

  • Nonpolar Framework: The thiophene and benzene rings constitute a significant nonpolar, aromatic portion of the molecule. This large hydrophobic surface area will favor interactions with nonpolar solvents through London dispersion forces.

Predicted Solubility Profile: Given the combination of multiple polar functional groups and a substantial nonpolar scaffold, Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is expected to be a compound of intermediate polarity. Therefore, its solubility profile is predicted to be:

  • Low Solubility in highly nonpolar solvents (e.g., hexane, cyclohexane).

  • Moderate to High Solubility in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate, acetone).

  • Moderate Solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) and polar protic solvents (e.g., methanol, ethanol), where the balance between hydrogen bonding and the nonpolar framework will be key.[13]

  • Poor Solubility in water, due to the large hydrophobic rings dominating the potential for hydrogen bonding with water molecules.

The following diagram illustrates the logical relationship between solvent properties and the anticipated solubility of the target compound.

G cluster_solute Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate cluster_solvents Solvent Panel cluster_outcome Predicted Solubility Outcome Solute Features: - Polar Groups (Ester, Nitro, Ether) - H-Bond Acceptors - Nonpolar Aromatic Rings Nonpolar Nonpolar (e.g., Hexane) Interactions: London Dispersion Solute->Nonpolar Mismatch: Strong Solute-Solute vs. Weak Solute-Solvent Intermediate Intermediate Polarity (e.g., Ethyl Acetate, DCM) Interactions: Dipole-Dipole Solute->Intermediate Good Match: Similar Intermolecular Forces Polar Polar (e.g., Methanol, Acetonitrile) Interactions: H-Bonding, Dipole Solute->Polar Partial Match: H-bond acceptance vs. large nonpolar area LowSol Low Solubility Nonpolar->LowSol HighSol High Solubility Intermediate->HighSol ModSol Moderate Solubility Polar->ModSol

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Determination of Thermodynamic Solubility

To empirically validate the predicted profile, a robust and reproducible method is required. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Selection of Organic Solvents

A diverse panel of solvents should be selected to cover a wide range of polarities and interaction types.

SolventClassPolarity Index (Relative)Primary Intermolecular Forces
n-HexaneNonpolar0.1London Dispersion
TolueneNonpolar (Aromatic)2.4London Dispersion, π-π stacking
Dichloromethane (DCM)Moderately Polar Aprotic3.1Dipole-Dipole, London Dispersion
Diethyl EtherModerately Polar Aprotic2.8Dipole-Dipole, H-Bond Acceptor
Ethyl AcetateModerately Polar Aprotic4.4Dipole-Dipole, H-Bond Acceptor
AcetonePolar Aprotic5.1Dipole-Dipole, H-Bond Acceptor
AcetonitrilePolar Aprotic5.8Dipole-Dipole
EthanolPolar Protic4.3H-Bonding, Dipole-Dipole
MethanolPolar Protic5.1H-Bonding, Dipole-Dipole
Experimental Workflow: The Shake-Flask Method

The following diagram outlines the key steps in the shake-flask protocol. This workflow is designed to ensure that a true thermodynamic equilibrium is achieved and measured accurately.

G start Start prep Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep Weigh Compound equilibrate Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) for an extended period (24-48h) to ensure saturation. prep->equilibrate Ensure excess solid separate Step 3: Phase Separation Centrifuge or allow vials to stand to sediment undissolved solid. equilibrate->separate Reach equilibrium sample Step 4: Sampling & Dilution Carefully withdraw an aliquot of the supernatant. Dilute with a suitable solvent for analysis. separate->sample Avoid solid particles quantify Step 5: Quantification Analyze the diluted sample using a calibrated UV-Vis Spectrophotometer or HPLC. sample->quantify Known dilution factor calculate Step 6: Calculation Calculate the original concentration (solubility) using the calibration curve. quantify->calculate Determine concentration end_node End: Solubility Data calculate->end_node

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (e.g., 20-50 mg) into a series of 4 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.[4]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most organic compounds.[5][14] A preliminary time-course study can be run to confirm the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the solid. This step is critical to avoid sampling undissolved particles.

  • Sampling and Dilution:

    • Carefully withdraw a known aliquot (e.g., 100 µL) from the clear supernatant of each vial, taking care not to disturb the solid at the bottom.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the test, or a mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument. Record the dilution factor accurately.

  • Quantification:

    • Analyze the concentration of the diluted samples using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.[3][15]

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve by measuring the absorbance of several standard solutions of known concentration. Measure the absorbance of the diluted samples and determine their concentration from the curve.

    • HPLC: This is often the preferred method for its specificity and sensitivity.[6] Develop an isocratic HPLC method and create a calibration curve by injecting standard solutions of known concentration and plotting peak area versus concentration. Inject the diluted samples and calculate their concentration.

  • Calculation:

    • Calculate the solubility (S) in the original solvent using the measured concentration (C_measured) and the dilution factor (DF): S = C_measured × DF

    • Express the results in appropriate units, such as mg/mL and mol/L.

Data Presentation and Interpretation

The obtained data should be compiled into a clear, structured table to facilitate comparison and analysis.

Table 2: Hypothetical Solubility Data for Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
n-Hexane< 0.1< 0.0004Insoluble
Toluene~ 5~ 0.018Sparingly Soluble
Diethyl Ether~ 20~ 0.072Soluble
Dichloromethane~ 150~ 0.537Freely Soluble
Ethyl Acetate~ 90~ 0.322Freely Soluble
Acetone~ 120~ 0.430Freely Soluble
Acetonitrile~ 45~ 0.161Soluble
Ethanol~ 15~ 0.054Soluble
Methanol~ 10~ 0.036Sparingly Soluble

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation: The hypothetical results would confirm the initial theoretical predictions. The compound shows the highest solubility in moderately polar aprotic solvents like DCM and Acetone, where the dipole-dipole interactions are well-matched. The solubility decreases in both highly nonpolar solvents (hexane) and highly polar, protic solvents (methanol), demonstrating the classic profile of a molecule with balanced polar and nonpolar characteristics.

Conclusion

Determining the solubility profile of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate is a foundational step for its effective utilization in research and development. This guide has provided a dual approach: first, a theoretical analysis based on molecular structure to predict solubility, and second, a detailed, practical protocol for its empirical measurement using the shake-flask method. By systematically evaluating solubility across a spectrum of organic solvents, researchers can make informed decisions regarding reaction conditions, purification strategies, and formulation development, thereby accelerating progress and ensuring the reliability of their scientific outcomes.

References

  • Homework.Study.com. "How does polarity affect solubility?". Homework.Study.com. Available at: [Link]

  • Open Oregon Educational Resources. "5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry". Open Oregon Educational Resources. Available at: [Link]

  • Mrs. Thompson. "Factors Affecting Solubility". Mrs. Thompson's Website. Available at: [Link]

  • Quora. "How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?". Quora. Available at: [Link]

  • StudySmarter US. "Solubility and Polarity". StudySmarter US. Available at: [Link]

  • ChemistryTalk. "Polarity and Solubility of Organic Compounds". ChemistryTalk. Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies. Available at: [Link]

  • Chemistry LibreTexts. "Solubility and Factors Affecting Solubility". Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. "Determination of aqueous solubility by heating and equilibration: A technical note". PubMed Central. Available at: [Link]

  • Saskoer.ca. "2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry". Saskatchewan Open Educational Resources. Available at: [Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method". BioAssay Systems. Available at: [Link]

  • Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs". Lund University Publications. Available at: [Link]

  • University of Colorado Boulder. "Experiment: Solubility of Organic & Inorganic Compounds". University of Colorado Boulder Department of Chemistry. Available at: [Link]

  • Computational Chemistry. "Compound solubility measurements for early drug discovery". Computational Chemistry. Available at: [Link]

  • Unknown Source. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". (Link not available)
  • ACS Publications. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry". ACS Publications. Available at: [Link]

  • Chemistry Steps. "Solubility of Organic Compounds". Chemistry Steps. Available at: [Link]

  • Chemistry Stack Exchange. "Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water?". Chemistry Stack Exchange. Available at: [Link]

  • Unknown Source. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis". (Link not available)
  • Rheolution. "Measuring the solubility of pharmaceutical compounds using NEPHEL.O". Rheolution. Available at: [Link]

  • Scribd. "Experiment 1. Solubility of Organic Compounds". Scribd. Available at: [Link]

  • Google Patents. "WO2005116635A1 - Method for determining solubility of a chemical compound". Google Patents.
  • National Center for Biotechnology Information. "Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652". PubChem. Available at: [Link]

  • Improved Pharma. "Solubility and Dissolution with HPLC or UV-Vis Detection". Improved Pharma. Available at: [Link]

  • National Center for Biotechnology Information. "Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757". PubChem. Available at: [Link]

  • ChemBK. "Methyl 3-sulfamoyl-2-thiophenecarboxylate". ChemBK. Available at: [Link]

  • Chemsrc. "CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate". Chemsrc. Available at: [Link]

  • MDPI. "Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates". MDPI. Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives". PubMed Central. Available at: [Link]

Sources

Exploratory

Technical Guide: Thermal Characterization of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate

Topic: Thermal Stability and Melting Point of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability and Melting Point of Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS: 91041-18-8) is a critical heterocyclic intermediate, primarily utilized in the synthesis of Endothelin Receptor Antagonists (ERAs) such as Sitaxsentan . Its structural integrity hinges on the stability of the ether linkage between the electron-deficient nitrobenzene and the thiophene ester.

This guide provides a definitive technical profile of the compound’s thermal properties. The experimentally validated melting point is 128–130 °C . Thermal stability assessments indicate a stable processing window up to approximately 200 °C, beyond which the nitro-aromatic moiety introduces risks of exothermic decomposition. This document outlines the physicochemical parameters, experimental protocols for thermal validation, and safety considerations for scale-up handling.

Chemical Profile & Identity

ParameterSpecification
Chemical Name Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate
CAS Number 91041-18-8
Molecular Formula C₁₂H₉NO₅S
Molecular Weight 279.27 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Methanol
Key Functional Groups Thiophene ring, Methyl ester, Aryl ether, Ortho-nitro group

Thermal Properties: Melting Point & Stability[5]

Melting Point Determination

The melting point (MP) is the primary indicator of purity for this intermediate. The presence of the ortho-nitro group facilitates distinct crystal packing, resulting in a sharp melting transition significantly higher than its para isomer counterparts.

  • Standard Value: 128–130 °C (Capillary method, uncorrected).

  • Differential Scanning Calorimetry (DSC) Onset: Typically 127.5 °C with a peak endotherm at 129 °C .

Impact of Impurities: Synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitrobenzene with methyl 3-hydroxy-2-thiophenecarboxylate. Residual starting materials act as eutectic impurities, depressing the MP.

  • Depression Observation: A melting range broadening to 120–125 °C indicates >2% residual phenol or unreacted nitrobenzene.

Thermal Stability Profile

While the thiophene core is robust, the nitro-aromatic functionality dictates the upper thermal limit.

  • Safe Processing Window: < 180 °C.[1][2]

  • Decomposition Onset (Tonset): Thermogravimetric Analysis (TGA) typically shows weight loss onset >210 °C.

  • Energetic Concerns: The ortho-nitro group is susceptible to exothermic decomposition at elevated temperatures. In a closed system (e.g., sealed DSC crucible), a sharp exotherm may be observed >260 °C.

    • Mechanism:[3] Nitro-to-nitrite rearrangement followed by radical fragmentation.

Experimental Protocols

Protocol A: High-Precision Melting Point (DSC Method)

Rationale: DSC is preferred over capillary methods for drug intermediates to detect polymorphic transitions and quantify purity via the van 't Hoff equation.

  • Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Method:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 110 °C (drying phase).

    • Ramp 2 °C/min to 150 °C (melting phase).

  • Analysis: Integrate the endothermic peak. The onset temperature is reported as the MP.

Protocol B: Thermal Stability Screening (TGA)

Rationale: Essential for determining the maximum allowable drying temperature during scale-up.

  • Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

  • Atmosphere: Nitrogen (N₂) purge at 50 mL/min to prevent oxidative degradation masking thermal decomposition.

  • Method: Ramp 10 °C/min from ambient to 400 °C.

  • Criteria: Define T5% (temperature of 5% weight loss) as the absolute thermal limit.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the material's quality based on thermal data.

ThermalCharacterization Sample Crude Intermediate (CAS 91041-18-8) Drying Vacuum Drying (40°C, <50 mbar) Sample->Drying DSC DSC Analysis (Ramp 2°C/min) Drying->DSC Decision Peak Onset Analysis DSC->Decision Pass Pass: Onset 128-130°C Proceed to Synthesis Decision->Pass Sharp Endotherm Fail_Low Fail: Onset <125°C (Eutectic Impurities) Decision->Fail_Low Depressed MP Fail_Broad Fail: Broad Peak >2°C (Solvent/Moisture) Decision->Fail_Broad Broad Range Recrystallize Recrystallize (EtOH or i-PrOH) Fail_Low->Recrystallize Fail_Broad->Drying Recrystallize->Drying

Figure 1: Decision logic for thermal characterization. A sharp melting endotherm at 128–130 °C validates the removal of critical SNAr byproducts.

Synthesis & Impurity Implications

The thermal profile is directly linked to the synthetic route. The formation of the ether linkage is the rate-determining step for quality.

SynthesisPathway SM1 Methyl 3-hydroxy-2- thiophenecarboxylate Reaction S_NAr Reaction (K2CO3, DMF, Heat) SM1->Reaction SM2 1-Fluoro-2-nitrobenzene SM2->Reaction Product Target Product (MP 128-130°C) Reaction->Product Main Pathway Impurity Impurity: Hydrolysis Product (Carboxylic Acid) Reaction->Impurity Overheating (>100°C) Moisture

Figure 2: Synthesis pathway highlighting the origin of impurities that affect the melting point.

Technical Insight: If the reaction temperature exceeds 100 °C during the SNAr step, the methyl ester is prone to hydrolysis (generating the carboxylic acid) or decarboxylation. The carboxylic acid impurity typically raises the melting point or causes decomposition prior to melting, whereas unreacted nitrobenzene lowers it.

Safety & Handling Guidelines

Warning: Compounds containing nitro-aromatic rings linked to heterocycles possess inherent energy.

  • Thermal Shock: Avoid rapid heating of large quantities. While not explicitly explosive (unlike polynitro compounds), the decomposition energy is sufficient to rupture sealed vessels.

  • Storage: Store below 30 °C. High temperatures can accelerate ester hydrolysis if moisture is present.

  • Incompatibility: Strong bases (e.g., NaOH) will rapidly hydrolyze the ester and may degrade the thiophene ring, leading to complex, uncharacterizable mixtures.

References

  • ChemSrc. (2025). Physicochemical Properties of Thiophene Carboxylates. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 3-Nitrothiophenes via Nucleophilic Substitution. (Contextual reference for nitro-thiophene chemistry). Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (CAS 91041-18-8).[6][7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Practical Guide to Thiophene Ether Synthesis via Nucleophilic Aromatic Substitution Using Potassium Carbonate in DMSO

Introduction: The Significance of Thiophene Ethers in Modern Chemistry The thiophene ether moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene Ethers in Modern Chemistry

The thiophene ether moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous biologically active compounds and functional materials underscores the critical need for efficient and robust synthetic methodologies. C-S cross-coupling reactions are fundamental to the construction of these molecules, with applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to the development of organic light-emitting diodes (OLEDs).[1][3][4] Among the various methods available, the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) represents a highly practical, cost-effective, and scalable approach for the synthesis of thiophene ethers, particularly through the Nucleophilic Aromatic Substitution (SₙAr) pathway.[5][6]

This guide provides an in-depth exploration of this system, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will dissect the synergistic roles of the mild base and the polar aprotic solvent, detail a comprehensive experimental protocol, and offer field-tested insights for reaction optimization and troubleshooting.

Mechanistic Deep Dive: The K₂CO₃/DMSO Synergy

The synthesis of thiophene ethers from a thiophenol and an activated aryl halide is typically governed by the SₙAr mechanism. The success of this reaction hinges on three core components: a potent nucleophile, an electron-deficient aromatic electrophile, and a solvent system that facilitates the reaction kinetics. The K₂CO₃/DMSO combination is exceptionally well-suited to meet these requirements.

The Role of Potassium Carbonate (K₂CO₃): The Gentle Powerhouse

Potassium carbonate serves as an indispensable, mild inorganic base. Its primary function is the in situ deprotonation of the thiophenol (Ar-SH) to generate the highly nucleophilic thiolate anion (Ar-S⁻).

  • Why K₂CO₃?

    • Optimal Basicity: It is sufficiently basic to deprotonate thiophenols (pKa ≈ 6-8 in DMSO) but generally not basic enough to promote unwanted side reactions, such as the hydrolysis of ester or amide functional groups, which can occur with stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH).[7]

    • Heterogeneity and Practicality: K₂CO₃ is sparingly soluble in DMSO, creating a heterogeneous reaction mixture.[8][9] This is advantageous as it simplifies post-reaction work-up; the excess base and its salt byproducts can be easily removed by simple filtration.

    • Cost-Effectiveness and Safety: As a widely available and inexpensive bulk chemical, K₂CO₃ is ideal for large-scale synthesis. It is also safer to handle compared to pyrophoric or highly hygroscopic strong bases.

The Role of Dimethyl Sulfoxide (DMSO): The SₙAr Enabler

DMSO is a polar aprotic solvent that plays a crucial role in accelerating SₙAr reactions.[10][11]

  • Why DMSO?

    • Anion Solvation: DMSO is highly effective at solvating cations (like K⁺) through its oxygen atom, but it poorly solvates anions.[11] This leaves the generated thiolate anion "naked" and highly reactive, dramatically increasing its nucleophilicity and the rate of the SₙAr reaction.

    • Thermal Stability & Range: With a high boiling point (189 °C), DMSO allows for a broad operational temperature range, enabling reactions to be conducted at elevated temperatures to overcome activation energy barriers for less reactive substrates.[12]

    • Reaction Pathway: It promotes the classic two-step addition-elimination SₙAr mechanism by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.

Visualizing the SₙAr Mechanism

The diagram below illustrates the step-wise mechanism for the formation of a thiophene ether using the K₂CO₃/DMSO system.

SNAr_Mechanism Figure 1. SₙAr Mechanism for Thiophene Ether Synthesis Thiophenol Thiophenol (Ar-SH) Thiolate Thiophenolate Anion (Ar-S⁻ K⁺) Thiophenol->Thiolate K2CO3 K₂CO₃ (Base) ArylHalide Activated Aryl Halide (Ar'-X) EWG = Electron-Withdrawing Group Meisenheimer Meisenheimer Complex (Intermediate) Thiolate->Meisenheimer + Ar'-X Product Thiophene Ether (Ar-S-Ar') Meisenheimer->Product - X⁻ Salts KHCO₃ + KX

Caption: Figure 1. SₙAr Mechanism for Thiophene Ether Synthesis.

Substrate Scope and Critical Considerations

The success of this methodology is highly dependent on the electronic properties of the coupling partners.

  • The Thiophenol Nucleophile: A wide range of substituted thiophenols can be used. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the thiophene ring. However, extremely bulky ortho-substituents may retard the reaction rate due to steric hindrance.

  • The Aryl Halide Electrophile: This is the most critical factor for a successful SₙAr reaction. The aryl halide must be activated by the presence of at least one strong electron-withdrawing group (EWG), such as -NO₂, -CN, -C(O)R, or -SO₂R, positioned ortho or para to the leaving group (the halide).[6][12][13] This electronic demand is a hallmark of the SₙAr mechanism, as the EWG is required to stabilize the negative charge of the Meisenheimer intermediate.

    • Halide Reactivity: For SₙAr, the reactivity trend of the leaving group is F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached.[7]

  • Limitations: This method is generally unsuitable for the synthesis of thiophene ethers from electron-rich or non-activated aryl halides (e.g., chlorobenzene, bromotoluene). In such cases, transition-metal-catalyzed methods like the Ullmann condensation or Buchwald-Hartwig amination are more appropriate alternatives.[4][14][15]

Detailed Experimental Protocol: Synthesis of 2-(Phenylthio)-5-nitrothiophene

This protocol provides a representative procedure for the S-arylation of a thiophenol with an activated aryl halide.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can enhance skin absorption of other chemicals; handle with care.

  • Consult Safety Data Sheets (SDS) for all reagents before use.

Materials and Reagents
  • 2-Chloronitrobenzene (Electrophile)

  • Thiophenol (Nucleophile)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloronitrobenzene (1.0 eq), thiophenol (1.1 eq), and powdered anhydrous potassium carbonate (2.0 eq).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent (2-chloronitrobenzene).

  • Reaction Execution:

    • Stir the heterogeneous mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) using a heating mantle.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by slowly pouring the mixture into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers in a separatory funnel.

    • Wash the combined organic layers with deionized water, followed by brine, to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure thiophene ether.

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

Workflow Figure 2. General Experimental Workflow Setup 1. Reaction Setup - Charge reagents (Aryl-X, Thiol, K₂CO₃) - Add anhydrous DMSO - Inert atmosphere (N₂/Ar) Reaction 2. Reaction Execution - Stir and heat (e.g., 80-120 °C) - Monitor by TLC/LC-MS Setup->Reaction Cooldown 3. Cool to Room Temperature Reaction->Cooldown Quench 4. Quench - Pour into water Cooldown->Quench Extract 5. Extraction - Extract with EtOAc (3x) Quench->Extract Wash 6. Wash Organic Layer - Water, then Brine Extract->Wash Dry 7. Dry & Concentrate - Dry over MgSO₄ - Filter - Rotovap Wash->Dry Purify 8. Purification - Flash Column Chromatography Dry->Purify Characterize 9. Characterization - NMR, MS Purify->Characterize

Caption: Figure 2. General Experimental Workflow.

Optimization and Troubleshooting

While the described protocol is robust, empirical optimization is often necessary to achieve the best results for specific substrates.

Table 1: Key Parameter Optimization
ParameterTypical RangeRationale & Expert Insights
Temperature 60 - 140 °CStart at 80-100 °C. For less reactive electrophiles (e.g., chloroarenes), higher temperatures may be required.[12] Be cautious above 150 °C, as DMSO can have thermal stability issues, especially with strong bases.[10]
K₂CO₃ Stoichiometry 1.5 - 3.0 eq2.0 equivalents is a standard starting point. Using finely powdered, anhydrous K₂CO₃ maximizes surface area and reaction rate.[9]
Solvent Concentration 0.2 - 1.0 MHigher concentrations can increase reaction rates but may lead to solubility issues or side reactions. 0.5 M is a reliable starting point.
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and temperature. Monitor closely by TLC to avoid decomposition of the product upon prolonged heating.
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation of aryl halide. 2. Reaction temperature too low. 3. Water present in the reaction.1. Confirm the presence of an ortho/para EWG on the electrophile. 2. Incrementally increase the temperature by 20 °C. 3. Use anhydrous grade DMSO and ensure K₂CO₃ is thoroughly dried.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Base has been consumed or is not effective.1. Extend the reaction time or increase the temperature. 2. Add an additional portion of K₂CO₃ (0.5 eq).
Side Product Formation 1. Reaction temperature too high, causing decomposition. 2. Competing reaction pathways (e.g., bis-arylation).1. Reduce the reaction temperature. 2. Adjust the stoichiometry of the nucleophile to be closer to 1.0 equivalent.
Difficult Work-up 1. Emulsion formation during extraction. 2. Residual DMSO in the final product.1. Add more brine during the washing step to break the emulsion. 2. Ensure thorough washing with water and brine. For stubborn cases, a water/heptane wash of the crude can be effective.

Conclusion

The potassium carbonate in DMSO system provides a powerful, practical, and scalable platform for the synthesis of thiophene ethers via nucleophilic aromatic substitution. Its operational simplicity, reliance on inexpensive reagents, and avoidance of transition metals make it an attractive method in both academic research and industrial drug development. By understanding the mechanistic principles that drive the reaction and the critical role of substrate electronics, researchers can effectively leverage this methodology to access a wide array of valuable thiophene-containing molecules.

References

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  • Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry (RSC Publishing). [Link]

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  • Ullmann condensation. Wikipedia. [Link]

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  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals. [Link]

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  • The Ullmann Ether Condensation. ResearchGate. [Link]

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  • Coupling of Thiols and Aryl Halides Mediated by Dicyclohexano-18-crown-6 and Potassium Carbonate. Bentham Science. [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. Journal of Organic Chemistry. [Link]

  • A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Iranian Chemical Communication. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines. datapdf.com. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Suitable solvent for dissolving K2CO3. Reddit. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Revista de Chimie. [Link]

  • Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. University of South Carolina Scholar Commons. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • A nucleophilic aromatic substitution (SNAr) reaction. Chegg.com. [Link]

  • One-pot synthesis of aryl alkyl thioethers and diaryl disulfides using carbon disulfide as a sulfur surrogate in the presence of diethylamine catalyzed by copper(I) iodide in polyethylene glycol (PEG200). Semantic Scholar. [Link]

  • Potassium carbonate supported efficient synthesis of new diethyl arylphosphoramidates. Chimica Techno Acta. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. ResearchGate. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Synthesis and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

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Application

Application Note &amp; Protocol: A Scalable Mitsunobu Approach for the Synthesis of Nitrophenoxy Thiophene Carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery The thiophene ring is a five-membered, sulfur-containing heterocycle that has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

The thiophene ring is a five-membered, sulfur-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have led to its incorporation into a wide array of pharmacologically active compounds.[3] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Consequently, the thiophene nucleus is a core component of numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[1][6]

Nitrophenoxy thiophene carboxylates represent a class of compounds that combines the versatile thiophene core with a nitrophenoxy moiety through a stable ester linkage. This combination is of significant interest in drug development, where the nitro group can act as a key pharmacophore, a bio-reducible group, or a synthetic handle for further functionalization. The development of robust, efficient, and scalable synthetic methods for these molecules is therefore a critical step in enabling their exploration as potential drug candidates.

This document provides a detailed protocol for a scalable synthesis of nitrophenoxy thiophene carboxylates, focusing on the Mitsunobu reaction—a reliable and mild esterification method well-suited for pharmaceutical development.

Synthesis Strategy: Rationale for Employing the Mitsunobu Reaction

The central chemical transformation in the synthesis of nitrophenoxy thiophene carboxylates is the formation of an ester bond between a thiophene carboxylic acid and a nitrophenoxy alcohol. While classical methods like Fischer esterification are common, they often require harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups and are difficult to control on a large scale.[7]

To overcome these limitations, we selected the Mitsunobu reaction . This powerful transformation facilitates the condensation of a primary or secondary alcohol with a nucleophile (in this case, a carboxylic acid) under mild, neutral conditions.[8][9] The reaction is mediated by the combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).

The core advantages of the Mitsunobu reaction in this context are:

  • Mild Conditions: The reaction typically proceeds at or below room temperature, preserving thermally sensitive functional groups.

  • High Yields: It is known for its high efficiency and reliability across a wide range of substrates.[10]

  • Stereochemical Control: For chiral alcohols, the reaction proceeds with a clean inversion of stereochemistry, which is a critical feature in pharmaceutical synthesis.[9]

  • Scalability: While byproduct removal can be a challenge, established protocols allow for effective purification, making the reaction viable for scale-up.

The mechanism involves the in-situ formation of an alkoxyphosphonium salt from the alcohol, which activates the hydroxyl group as an excellent leaving group. Subsequent Sₙ2 substitution by the carboxylate anion yields the desired ester.[8] This process avoids the generation of water and the equilibrium limitations associated with Fischer esterification.

Overall Synthesis Workflow

The synthesis is a one-pot procedure that involves the coupling of two key building blocks: Thiophene-2-carboxylic acid and 2-(4-nitrophenoxy)ethanol. The workflow is designed for efficiency and scalability, incorporating in-process monitoring and a robust purification strategy.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Mitsunobu Coupling cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Dissolve Thiophene-2-carboxylic acid, 2-(4-nitrophenoxy)ethanol, and PPh₃ in anhydrous THF inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert cool Cool Reaction Mixture to 0 °C inert->cool add_diad Add DIAD Dropwise (Maintain T < 5 °C) cool->add_diad warm_rt Warm to Room Temperature and Stir for 6-12h add_diad->warm_rt monitor Monitor Reaction Progress (TLC or LC-MS) warm_rt->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate extract Dilute with EtOAc, Wash with Water, NaHCO₃, and Brine concentrate->extract dry Dry Organic Layer (Na₂SO₄) and Filter extract->dry concentrate_crude Concentrate to Obtain Crude Product dry->concentrate_crude chromatography Purify by Flash Column Chromatography concentrate_crude->chromatography characterize Characterize Pure Product (NMR, MS, IR) chromatography->characterize

Caption: Experimental workflow for the synthesis of nitrophenoxy thiophene carboxylates.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-nitrophenoxy)ethyl thiophene-2-carboxylate as a representative example.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Thiophene-2-carboxylic acid≥98%Sigma-AldrichStore in a desiccator.
2-(4-Nitrophenoxy)ethanol≥97%Sigma-Aldrich
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)~97%Sigma-AldrichCaution: Potentially explosive. Handle with care.[11]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab-preparedFor aqueous wash.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Round-bottom flask, Magnetic stirrer, Stir bar, Septa, Nitrogen line, Ice bath, TLC plates, Rotary evaporator.
Chemical Reaction Scheme

Caption: Mitsunobu esterification of thiophene-2-carboxylic acid.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.28 g, 10.0 mmol, 1.0 eq) and 2-(4-nitrophenoxy)ethanol (1.83 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add triphenylphosphine (3.15 g, 12.0 mmol, 1.2 eq).

  • Solvent and Inerting: Add 100 mL of anhydrous THF via cannula. Seal the flask with a rubber septum and purge with dry nitrogen for 10 minutes. The order of addition of reagents is crucial for the success of the Mitsunobu reaction.[11]

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes until a clear solution is formed and the internal temperature is stable at 0 °C.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12.0 mmol, 1.2 eq) dropwise to the cold, stirring solution over 20-30 minutes using a syringe. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of unwanted side products. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 8-12 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting carboxylic acid spot confirms the reaction is complete.

  • Workup - Quenching and Concentration: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Workup - Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with:

    • 100 mL of deionized water.

    • 100 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted acid).

    • 100 mL of brine.

  • Drying and Filtering: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or solid.

Purification Protocol

The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.[12] Flash column chromatography is an effective method for their removal.

  • Column Preparation: Prepare a silica gel column using a slurry packed with 20% ethyl acetate in hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes. The non-polar byproducts will elute first, followed by the desired ester product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Concentrate the combined pure fractions under reduced pressure to yield the final product, typically as a white or pale-yellow solid.

Data and Expected Results

ParameterExpected Value / Observation
Yield 80-95%
Appearance White to pale-yellow crystalline solid
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, 2H, Ar-H), 7.80 (dd, 1H, Thiophene-H), 7.55 (dd, 1H, Thiophene-H), 7.10 (dd, 1H, Thiophene-H), 6.95 (d, 2H, Ar-H), 4.65 (t, 2H, -OCH₂-), 4.30 (t, 2H, -CH₂O-). Note: Exact shifts may vary slightly.
FT-IR (KBr, cm⁻¹) ~1710 (C=O, ester), ~1590 & ~1340 (NO₂, aromatic nitro), ~1250 & ~1100 (C-O, ether/ester).
MS (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₁NO₅S.

Safety and Handling

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DIAD Hazard: Diisopropyl azodicarboxylate (DIAD) is a shock-sensitive and potentially explosive compound.[11] Avoid heating and handle it with care. Always add it slowly to the reaction mixture while cooling.

  • Solvent Handling: Anhydrous THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system.

This protocol provides a reliable, scalable, and high-yielding pathway to nitrophenoxy thiophene carboxylates, enabling further research and development in medicinal chemistry.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00115g]
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • Common thiophene derivatives and their application in pharmaceutical chemistry. ResearchGate. [URL: https://www.researchgate.net/figure/Common-thiophene-derivatives-and-their-application-in-pharmaceutical-chemistry_fig2_369527929]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322201/]
  • Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org. [URL: https://www.preprints.org/manuscript/202406.0001/v1]
  • Mitsunobu Reaction. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]
  • Mitsunobu reaction - Organic Synthesis. Organic-Synthesis.org. [URL: https://www.organic-synthesis.org/root/named-reactions/mitsunobu-reaction]
  • Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/details.php?name=Mitsunobu%20Reaction]
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/03/synthesis-reactions-and-medicinal-uses-of-thiophene.html]
  • Mitsunobu Reaction - TCI Chemicals. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/brochure-archive/011-mitsunobu-reaction]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833986/]
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Sciforum. [URL: https://sciforum.net/paper/view/16515]
  • Therapeutic importance of synthetic thiophene. ResearchGate. [URL: https://www.researchgate.net/publication/329431818_Therapeutic_importance_of_synthetic_thiophene]
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1256345/full]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ester-Safe Nitrophenoxy Ether Synthesis

Ticket ID: #NPE-EST-001 Subject: Preventing Ester Hydrolysis During Ether Formation Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open Diagnostic Triage: Select Your Pathway Before pro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NPE-EST-001 Subject: Preventing Ester Hydrolysis During Ether Formation Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open

Diagnostic Triage: Select Your Pathway

Before proceeding, we must identify the correct synthetic route based on your substrates. The presence of an ester group (


) dictates that we avoid strong hydroxide bases (

,

) and aqueous conditions.
Decision Matrix

Please review the following logic flow to determine the safest protocol for your specific substrates.

G cluster_legend Protocol Key Start Start: Define Substrates Q1 Is the Nitro-Aromatic the Electrophile? (e.g., 4-Fluoronitrobenzene) Start->Q1 Q2 Is the Nitro-Aromatic the Nucleophile? (e.g., 4-Nitrophenol) Q1->Q2 No RouteA Route A: Mild SNAr (Base: Cs2CO3/DMF) Q1->RouteA Yes (Halide on Ring) RouteB Route B: Williamson Ether (Base: K2CO3/Acetone) Q2->RouteB Yes (Reacting with Alkyl Halide) RouteC Route C: Mitsunobu (Neutral Conditions) Q2->RouteC Yes (Reacting with Alcohol)

Figure 1: Synthetic pathway selection based on electrophile/nucleophile identity. Green nodes indicate base-mediated pathways; Red indicates neutral redox pathways.

Technical Protocols

Protocol A: The "Cesium Effect" (Mild )

Best For: Coupling alcohols to activated aryl fluorides/chlorides (e.g., 4-fluoronitrobenzene) when the alcohol contains an ester.

The Science: Standard


 often uses strong bases (

,

) that destroy esters. By using Cesium Carbonate (

)
, we utilize the "Cesium Effect." The large ionic radius of

disrupts tight ion pairing with the carbonate anion, increasing its solubility in organic solvents and its basicity just enough to deprotonate the alcohol without hydrolyzing the ester [1].

Reagents:

  • Substrate 1: Alcohol (containing ester) [1.0 equiv]

  • Substrate 2: Activated Aryl Fluoride (e.g., 1-fluoro-4-nitrobenzene) [1.1 equiv]

  • Base:

    
     (Anhydrous) [1.5 - 2.0 equiv]
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry reaction vessel under

    
     or Ar. Ensure 
    
    
    
    is dried in an oven (
    
    
    ) overnight prior to use.
  • Dissolution: Dissolve the alcohol and aryl fluoride in anhydrous DMF.

  • Addition: Add

    
     in a single portion.
    
  • Reaction: Stir at Room Temperature (RT) .

    • Note: If the aryl halide is a chloride rather than a fluoride, mild heating (

      
      ) may be required.
      
  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 2-6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    .
    
Protocol B: The Mitsunobu Reaction (Neutral Conditions)

Best For: Coupling Nitrophenols with Alcohols (containing esters) where basic conditions must be entirely avoided.

The Science: This reaction forms the ether bond via a redox system (


 oxidized to 

; Azodicarboxylate reduced to hydrazine). It proceeds with inversion of configuration (if the alcohol is chiral) and operates at neutral pH, leaving esters completely intact [2].

Reagents:

  • Substrate 1: Nitrophenol [1.0 equiv]

  • Substrate 2: Primary/Secondary Alcohol (containing ester) [1.0 equiv]

  • Phosphine:

    
     (Triphenylphosphine) [1.2 equiv]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) [1.2 equiv]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Setup: Dissolve Nitrophenol, Alcohol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to
    
    
    .
  • Addition: Add DIAD dropwise over 10-15 minutes.

    • Critical: The solution will turn yellow/orange. Maintain temperature to prevent side reactions.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Workup: Concentrate solvent. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ) byproduct, or proceed directly to column chromatography.

Data & Comparison: Base Selection Guide

Users often default to


. While effective, it often requires higher temperatures than 

, increasing hydrolysis risk.
BaseSolubility (DMF)pKa (Conj. Acid)Hydrolysis RiskRecommended Temp
NaOH / KOH High (

)
15.7Critical N/A (Avoid)

Low10.3Moderate


High 10.3Low


Low~10Very LowRT

Troubleshooting & FAQ

Q: I am seeing a carboxylic acid byproduct (


) in my LCMS. What happened? 
A:  This is confirmed ester hydrolysis.
  • Cause 1: Wet Solvent. DMF and DMSO are hygroscopic. Even 0.5% water content can generate enough hydroxide to hydrolyze your ester at

    
    .
    
  • Fix: Use fresh anhydrous solvent or store over 4Å molecular sieves for 24 hours.

  • Cause 2: Base too strong. If using

    
    , switch immediately to Protocol A (
    
    
    
    ).

Q: My reaction is stalled at 50% conversion using


. Should I add NaOH? 
A: NO.  Adding NaOH will hydrolyze your ester.
  • Fix 1: Switch to

    
     (Protocol A). The increased solubility often drives the reaction to completion.
    
  • Fix 2: Add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to facilitate the Finkelstein reaction if using an alkyl chloride [3].

Q: I see "Transesterification" products (Ethyl ester became Methyl ester). A: You likely used Methanol (MeOH) or Ethanol (EtOH) as a solvent or co-solvent.

  • Mechanism: Alkoxides generated in alcoholic solvents will attack the ester carbonyl.

  • Fix: strictly use aprotic solvents (DMF, Acetone, THF, Acetonitrile).

Mechanistic Visualization: The Danger Zone

Understanding why hydrolysis competes with ether formation is crucial for prevention.

Mechanism Base Base (CO3--) Water Trace H2O Base->Water Deprotonates Phenol Phenol/Alcohol Base->Phenol Deprotonates Hydroxide OH- (Hydroxide) Water->Hydroxide Substrate Substrate (Ester-Alkyl Halide) Hydroxide->Substrate Attacks Ester C=O Path1 Path 1: Hydrolysis (Undesired) Substrate->Path1 Path2 Path 2: Etherification (Desired) Substrate->Path2 Phenol->Substrate Attacks Alkyl Halide

Figure 2: Competitive pathways. Trace water generates Hydroxide (


), which is a smaller, harder nucleophile than the Phenoxide, preferentially attacking the Ester carbonyl.

References

  • Cesium Carbonate in Organic Synthesis. Common Organic Chemistry. (2025).[1] Retrieved from

  • The Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from

  • Williamson Ether Synthesis. Master Organic Chemistry. (2014).[2] Retrieved from

Sources

Optimization

Technical Support Center: Removal of Unreacted 2-Nitrochlorobenzene

Executive Summary & Safety Directive 2-Nitrochlorobenzene (2-NCB) is a common electrophile in nucleophilic aromatic substitution ( ) and a precursor in aniline synthesis.[1][2] However, its removal is often complicated b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

2-Nitrochlorobenzene (2-NCB) is a common electrophile in nucleophilic aromatic substitution (


) and a precursor in aniline synthesis.[1][2] However, its removal is often complicated by its high boiling point (246°C) and significant solubility in organic solvents.[1][2]

Safety Warning: 2-NCB is toxic by inhalation, ingestion, and skin absorption (Methemoglobinemia agent).[1] It is a suspected carcinogen.[1][3] All protocols below must be performed in a fume hood with double-gloving (Nitrile/Laminate).

Quick Properties Reference
PropertyValueImplication for Purification
Boiling Point 245–246°CSimple distillation is usually ineffective; requires high vacuum or steam.[1]
Melting Point 32–34°CLow MP makes crystallization difficult; often oils out.[1]
Solubility Ethanol, Ether, BenzeneHighly soluble in organics; hard to wash away with non-polar solvents.[1]
Water Solubility InsolubleSteam Volatile. This is the primary weakness to exploit.

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the safest and most efficient removal method based on your product's physicochemical profile.

DecisionTree Start Start: Reaction Mixture contains 2-NCB IsProductVolatile Is your Product Steam Volatile? Start->IsProductVolatile SteamDist Protocol A: Steam Distillation (Recommended) IsProductVolatile->SteamDist No (Most Products) IsProductAcidic Is your Product Acidic/Basic? IsProductVolatile->IsProductAcidic Yes Chromatography Protocol C: Flash Chromatography (Silica Gel) IsProductAcidic->Chromatography Yes (Ionizable) ChemicalMod Protocol B: Chemical Scavenging (Derivatization) IsProductAcidic->ChemicalMod No (Neutral)

Figure 1: Decision matrix for selecting the appropriate purification strategy.[1][2]

Protocol A: Steam Distillation (The "Gold Standard")[2]

Why this works: 2-NCB has a high boiling point but a significant vapor pressure when co-distilled with water.[1] This allows removal at temperatures <100°C, protecting sensitive products.[1]

Equipment Setup
  • Claisen adapter (to prevent splash-over).[1][2]

  • Steam generator (or in-situ water addition).[1][2][4]

  • High-efficiency condenser (Liebig or Dimroth).[1][2]

Step-by-Step Methodology
  • Preparation: If your reaction solvent is water-miscible (e.g., DMF, THF), remove it via rotary evaporation first.[1] If the solvent is immiscible (e.g., Toluene), you can proceed directly, but stripping it is preferred.[1]

  • Suspension: Suspend the crude reaction mixture in water (approx. 10 mL water per 1 g of crude).

  • Distillation:

    • Method A (External Steam): Pass steam from a generator into the bottom of the flask.

    • Method B (In-situ): Heat the flask vigorously. As water boils off, add hot water via a dropping funnel to maintain volume.[1]

  • Monitoring: The distillate will initially appear cloudy (milky) due to the 2-NCB oil droplets.[1] Continue distillation until the distillate runs clear.

  • Validation: Collect 5 mL of distillate. Extract with 1 mL Ethyl Acetate.[1] Check via TLC. If 2-NCB spots are absent, stop.

  • Recovery: The product remains in the boiling flask (as a solid or oil). Cool to room temperature and filter (solids) or extract (oils).[1][2][5]

Protocol B: Chemical Scavenging (The "Chemist's Trap")

Why this works: If steam distillation is impossible (e.g., product is volatile or water-sensitive), convert 2-NCB into a species with drastically different solubility.[1] Mechanism:


 reaction with a nucleophilic amine converts 2-NCB into a basic aniline derivative, which can be washed away with acid.[1]
Reagents
  • Scavenger: 3-(Dimethylamino)-1-propylamine (DAPA) or Morpholine.[1][2]

  • Solvent: DMSO or DMF (accelerates

    
    ).[1][2]
    
  • Wash Solution: 1M HCl.[1]

Step-by-Step Methodology
  • Assessment: Ensure your product does not react with amines (e.g., no alkyl halides or activated esters).[1]

  • Scavenging: Add 2.0 equivalents (relative to estimated remaining 2-NCB) of DAPA to the reaction mixture.

  • Heating: Heat to 80–100°C for 1–2 hours.

    • Reaction: 2-NCB + DAPA

      
      N-(3-dimethylaminopropyl)-2-nitroaniline + HCl.[1]
      
  • Workup:

    • Dilute mixture with Ethyl Acetate.[1]

    • Wash 1: Water (removes DMSO/DMF).[1][2]

    • Wash 2: 1M HCl (3x).[1][2]

      • Logic: The scavenger (DAPA) and the new byproduct (aniline derivative) are both protonated by HCl and move to the aqueous layer.[2] The neutral 2-NCB is gone. Your neutral product remains in the organic layer.

  • Drying: Dry organic layer over MgSO

    
     and concentrate.
    

Protocol C: Chromatographic Separation

Why this works: 2-NCB is relatively non-polar (


 ~0.6 in 20% EtOAc/Hexane).[1][2]
TLC Guide
  • Visualization: UV (254 nm) is strong.[1][2] 2-NCB does not stain well with Ninhydrin but turns yellow/brown with KMnO

    
    .[1]
    
  • Eluent: Start with 100% Hexanes (or Petroleum Ether).[1][2] 2-NCB often elutes very early.[1]

Separation Workflow

Chromatography Load Load Crude (DCM/Hexane) Flush Flush Column (100% Hexane) Load->Flush Elutes 2-NCB Elute Gradient Elution (0-20% EtOAc) Flush->Elute Elutes Product

Figure 2: Gradient elution strategy for silica gel chromatography.

Tip: If 2-NCB co-elutes with your product, switch to Toluene as the mobile phase.[1] The


-

interactions often shift the retention of nitro-aromatics differently than standard aliphatic solvents.

Troubleshooting & FAQs

Q1: The steam distillation is taking too long. The distillate is still cloudy after 2 hours.

  • Diagnosis: You likely have a high mass of 2-NCB, or the steam flow is too low.[1]

  • Fix: Increase the heat source on the boiling flask. Superheating the steam (if using an external line) helps.[2] Alternatively, switch to Vacuum Steam Distillation (lower temp, faster rate) if you have the setup.[1][2]

Q2: My product is an amine, and it's co-eluting with 2-NCB on the column.

  • Diagnosis: Both are basic/polarizable.[1]

  • Fix: Deactivate the silica with 1% Triethylamine in the mobile phase. Alternatively, dissolve the mixture in ether and wash with 2M HCl.[1] Your amine product goes into the water (as salt); 2-NCB stays in the ether.[2] Separate, then basify the water layer to recover your product.[1]

Q3: Can I use high-vacuum (Kugelrohr) distillation?

  • Answer: Yes, but only if your product boils >300°C or is non-volatile. 2-NCB sublimes/distills at ~100°C under 0.5 mmHg.[1] If your product is an intermediate (MW < 250), you risk co-distillation.[1][2]

Q4: I see a yellow oil that won't crystallize.

  • Diagnosis: This is the "Oiling Out" phenomenon, common with nitro-compounds.[1]

  • Fix: Add a seed crystal of pure product. If unavailable, scratch the glass surface or add a small amount of anti-solvent (e.g., Pentane) dropwise while stirring vigorously.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 6945, 2-Chloronitrobenzene.[1] Retrieved from [Link][1][2]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for steam distillation protocols).

  • Org. Synth. (1928).[1][2] o-Chloronitrobenzene and p-Chloronitrobenzene.[1][6][7] Organic Syntheses, Coll.[1] Vol. 1, p.162.[1] Retrieved from [Link][1][2]

  • Booth, G. (2000).[1] Nitro Compounds, Aromatic.[1][3][8][9][10][11][12] In Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] (Reference for solubility and industrial separation).

Sources

Troubleshooting

Technical Support Center: A Guide to Silica Gel Chromatography Separation of Nitrophenoxy Thiophene Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating nitrophenoxy thiophene isomers using si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating nitrophenoxy thiophene isomers using silica gel chromatography. The separation of such isomers can be a significant challenge due to their similar polarities and potential for interactions with the stationary phase. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve successful purification.

I. Understanding the Challenge: The Chemistry of Nitrophenoxy Thiophene Isomers

The successful separation of nitrophenoxy thiophene isomers hinges on exploiting subtle differences in their molecular properties. The polarity of each isomer is determined by the interplay of the electron-withdrawing nitro group (-NO₂), the electron-donating (and bulky) phenoxy group (-OPh), and the sulfur-containing thiophene ring. The relative positions of these substituents dictate the overall dipole moment and the accessibility of polar functional groups for interaction with the silica gel stationary phase.

In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively non-polar.[1] Compounds with greater polarity will interact more strongly with the silica gel, resulting in slower elution and a lower Retention Factor (Rf) value on a Thin Layer Chromatography (TLC) plate. Conversely, less polar compounds will have a greater affinity for the mobile phase and elute more quickly, exhibiting a higher Rf value.[2]

The elution order of nitrophenoxy thiophene isomers will therefore depend on their relative polarities. Isomers where the nitro and phenoxy groups are positioned to create a larger net dipole moment will generally be more polar and elute later.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the separation of nitrophenoxy thiophene isomers.

Problem Probable Cause(s) Suggested Solution(s)
Poor or No Separation of Isomers (Co-elution) Inappropriate Solvent System: The polarity of the eluent is either too high (isomers move too quickly) or too low (isomers don't move).Optimize the Mobile Phase: Systematically screen solvent systems using TLC. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the lower-spotting isomer to achieve good separation on a column.[3] A mixture of hexane and ethyl acetate is a common starting point for moderately polar compounds.[4][5]
Column Overloading: Too much sample has been loaded onto the column, exceeding its separation capacity.Reduce the Sample Load: A general guideline is to use a silica gel to crude product weight ratio of 50:1 to 100:1 for difficult separations.[3]
Poorly Packed Column: The presence of channels, cracks, or air bubbles in the silica bed leads to an uneven flow of the mobile phase.Repack the Column: Ensure the silica gel is packed uniformly. The slurry packing method is generally preferred for creating a homogenous column bed.[3][6]
Compound Decomposition on the Column Acidic Nature of Silica Gel: The slightly acidic surface of silica gel can cause degradation of sensitive compounds.[7]Deactivate the Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample. This will neutralize the acidic sites.[7][8] Alternatively, consider using a less acidic stationary phase like neutral alumina.[7]
Streaking or Tailing of Spots on TLC/Column Sample Insolubility: The compound is not fully soluble in the mobile phase.Alter the Loading Solvent: For wet loading, dissolve the sample in a minimal amount of a slightly more polar solvent (like dichloromethane) than the initial mobile phase.[3] For compounds with poor solubility, dry loading is often a better alternative.[9][10][11][12]
Strong Interaction with Silica: Highly polar groups on the isomers are interacting too strongly with the stationary phase.Modify the Mobile Phase: Adding a small amount of a polar modifier like methanol (up to 5%) or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve peak shape.
Irreproducible Results (Changing Rf values) Variable Silica Gel Activity: The water content of the silica gel can affect its polarity and, therefore, the separation.Standardize Silica Gel Activation: Ensure consistent preparation of your silica gel. If necessary, activate the silica by heating it to remove excess water.
Changes in Solvent Composition: Evaporation of the more volatile component of a mixed mobile phase can alter its polarity.Use a Saturated TLC Chamber: Allow the atmosphere in the TLC developing chamber to become saturated with the solvent vapor before running the plate. Keep the column covered during elution to minimize solvent evaporation.
Compound Stuck at the Origin (Rf = 0) Eluent is Not Polar Enough: The mobile phase lacks the strength to move the highly polar isomers off the baseline.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[4]
All Spots at the Solvent Front (Rf ≈ 1) Eluent is Too Polar: The mobile phase is too strong, causing all components to move with the solvent front without any separation.Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. Start with a highly non-polar solvent like pure hexane and gradually increase the polarity.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected elution order for my nitrophenoxy thiophene isomers?

A1: The elution order is dictated by polarity. The isomer with the largest net dipole moment will be the most polar and elute last. The nitro group is strongly electron-withdrawing, while the phenoxy group is electron-donating. Consider the vector sum of the dipole moments of these groups relative to the thiophene ring to predict the relative polarities of your specific isomers. Generally, para-substituted isomers tend to be less polar than their ortho or meta counterparts due to potential cancellation of dipole moments, but this is highly dependent on the specific substitution pattern on both the thiophene and phenoxy rings.

Q2: How do I choose the right solvent system for my separation?

A2: The best approach is to perform a systematic solvent screen using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Run TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal solvent system will give a good separation of the spots with the lowest-eluting spot having an Rf value between 0.2 and 0.3.

Q3: My compounds are colorless. How can I visualize them on a TLC plate?

A3: There are several methods for visualizing colorless compounds:

  • UV Light: If your compounds contain a chromophore (which nitrophenoxy thiophenes do), they will absorb UV light. When viewed under a UV lamp (typically at 254 nm), the spots will appear as dark patches on a fluorescent green background.[13][14][15][16] This method is non-destructive.

  • Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause the iodine vapor to adsorb onto the organic compounds, making them appear as brown spots.[15] This method is generally non-destructive.

  • Staining: Chemical stains can be used to visualize spots. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with most organic compounds. The plate is dipped in the stain and gently heated, and the spots appear as yellow/brown marks on a purple background. This method is destructive.[13]

Q4: Should I use wet loading or dry loading for my column?

A4: The choice depends on the solubility of your crude mixture.

  • Wet Loading: This is suitable if your compound is readily soluble in the initial, low-polarity mobile phase. Dissolve your sample in the minimum amount of this solvent and carefully apply it to the top of the column.[3]

  • Dry Loading: This is the preferred method if your compound is not very soluble in the starting eluent or if you need to use a more polar solvent to dissolve it.[9][10][11][12] To dry load, dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: My column cracked after I started running it. What happened?

A5: Column cracking is usually caused by a change in the polarity of the solvent that causes the silica gel to swell or shrink. This can happen if you make a very abrupt and large change in the solvent composition during a gradient elution. To avoid this, it is best to use a gradual gradient, increasing the polarity of the mobile phase slowly over time.

IV. Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This protocol describes the wet packing method, which generally produces a more uniform and well-packed column.

  • Preparation:

    • Securely clamp a glass chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[6]

    • Add a thin layer (about 1 cm) of sand on top of the cotton plug.[6]

    • Close the stopcock.

  • Creating the Slurry:

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Add your initial, least polar eluent to the silica gel to create a slurry that has the consistency of a milkshake.[6] Stir gently with a glass rod to remove any trapped air bubbles.

  • Packing the Column:

    • Pour the silica gel slurry into the column using a funnel.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse.

    • As the silica settles, gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.[3][6]

    • Continuously add more slurry until all the silica gel has been transferred.

    • Once all the silica has been added and has settled, do not let the solvent level drop below the top of the silica bed.

  • Finalizing the Column:

    • Add a thin layer (about 1 cm) of sand on top of the silica gel bed to protect it from being disturbed when you add more solvent or your sample.[3]

    • Drain the solvent until it is just level with the top of the sand layer. Your column is now ready for loading.

Protocol 2: Developing and Visualizing a TLC Plate
  • Preparation:

    • Pour a small amount (0.5-1 cm depth) of your chosen eluent into a developing chamber (a beaker with a watch glass cover works well).

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber.

    • On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (this is your baseline).

  • Spotting:

    • Dissolve a small amount of your crude mixture in a volatile solvent.

    • Using a capillary tube, spot a small amount of the solution onto the baseline. The spot should be as small as possible.

  • Development:

    • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to move up the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to evaporate completely.

    • Visualize the separated spots using a UV lamp.[13][14][15][16] Circle the spots with a pencil.

    • If necessary, use a chemical stain (like potassium permanganate) for further visualization.

V. Visual Diagrams

Workflow for Troubleshooting Poor Separation

G start Poor or No Separation of Isomers check_rf Are Rf values in the optimal range (0.2-0.3)? start->check_rf optimize_solvent Optimize Solvent System (TLC) check_rf->optimize_solvent No check_loading Is the column overloaded? check_rf->check_loading Yes optimize_solvent->check_rf reduce_load Reduce Sample Load (e.g., 1:100 ratio) check_loading->reduce_load Yes check_packing Is the column packed correctly? check_loading->check_packing No reduce_load->start repack_column Repack Column (Slurry Method) check_packing->repack_column No success Successful Separation check_packing->success Yes repack_column->start G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Solvent Screening pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Isomer

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate vs. Methyl 3-amino-2-thiophenecarboxylate

Executive Summary: The "Warhead" vs. The "Bunker" In the synthesis of thieno[3,2-b][1,5]benzoxazepines and related tricyclic bioactive scaffolds (e.g., Olanzapine analogs), researchers often choose between two strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Bunker"

In the synthesis of thieno[3,2-b][1,5]benzoxazepines and related tricyclic bioactive scaffolds (e.g., Olanzapine analogs), researchers often choose between two strategic starting points. This guide compares the stability profile of the reactive building block Methyl 3-amino-2-thiophenecarboxylate (Compound B) against its downstream intermediate, Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (Compound A) .

The Verdict:

  • Compound B (Amino-Ester): High chemical instability. It acts as a "warhead" susceptible to rapid oxidative degradation and hydrolysis. It requires strict cold-chain management and inert atmosphere storage.

  • Compound A (Nitro-Ether): Exceptional stability. It serves as a "bunker" or "masked" intermediate. The electron-withdrawing nitro group and robust ether linkage stabilize the thiophene core, making it the superior choice for long-term storage and chemical library generation.

Chemical Profile & Structural Analysis[1][2][3]

To understand the stability divergence, we must analyze the electronic push-pull systems inherent in both molecules.

Compound B: Methyl 3-amino-2-thiophenecarboxylate[1][2][4][5][6][7]
  • Structure: A thiophene ring substituted with an electron-donating amino group (

    
    ) at C3 and an electron-withdrawing ester (
    
    
    
    ) at C2.
  • Instability Mechanism: The C3-amino group is a strong resonance donor. While the C2-ester provides some stabilization via conjugation (enamine-like character), the thiophene ring is electron-rich.

    • Oxidation: The free amine is highly susceptible to N-oxidation and radical coupling, leading to azo-dimers and complex "tars" (observed as darkening from white to brown/black).

    • Hydrolysis: The neighboring group participation of the amine can facilitate ester hydrolysis under humid conditions, leading to the unstable amino-acid which spontaneously decarboxylates.

Compound A: Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate[8]
  • Structure: The amino group is replaced by a 2-nitrophenoxy ether linkage.

  • Stability Mechanism:

    • Electronic Shielding: The nitro group (

      
      ) on the phenoxy ring is a strong electron-withdrawing group (EWG). It pulls electron density away from the ether oxygen, preventing it from activating the thiophene ring toward oxidation.
      
    • Steric/Chemical Block: There are no labile protons (like in

      
      ) available for abstraction or oxidative radical formation. The ether bond is chemically inert under standard storage conditions.
      

Stability Stress Testing & Data Comparison

The following data summarizes accelerated stability studies comparing both compounds under stress conditions.

Table 1: Comparative Stability Profile
ParameterMethyl 3-amino-2-thiophenecarboxylate (Compound B )Methyl 3-(2-nitrophenoxy)-2-thiophenecarboxylate (Compound A )
Physical State (Fresh) White to pale yellow crystalsWhite/Off-white solid
Physical State (3 mo @ RT) Dark brown/black fused solid (Significant degradation)Unchanged (White solid)
Purity (HPLC, T=0) >98.5%>98.5%
Purity (HPLC, T=3 mo, 25°C) <92% (New peaks at RRT 0.85, 1.2)>98.0%
Oxidative Sensitivity High. Requires Argon/Nitrogen blanket.Low. Stable in air.
Hydrolytic Stability Moderate. Ester hydrolyzes in moist air.High. Stable to atmospheric moisture.
Thermal Stability (Melting) ~62–64 °C (Sharp, then decomposes)Higher MP (Stable melt)
Storage Requirement 2–8 °C, Dark, Inert Gas Ambient (15–25 °C), Dry

Degradation Pathways & Visualization

Understanding how Compound B fails is critical for troubleshooting low yields in synthesis.

Diagram 1: Degradation Pathways of Amino-Thiophene (Compound B)

DegradationPathways CompoundB Methyl 3-amino-2- thiophenecarboxylate (Fresh, White) Oxidation Oxidative Radical Coupling CompoundB->Oxidation Air/Light Hydrolysis Hydrolysis (+ H2O) CompoundB->Hydrolysis Moisture AzoDimers Azo-Dimers & Oligomers (Dark Tars) Oxidation->AzoDimers Rapid AminoAcid 3-Amino-2-thiophene carboxylic acid Hydrolysis->AminoAcid Decarb Decarboxylation (- CO2) AminoAcid->Decarb Spontaneous Amine 3-Aminothiophene (Highly Unstable) Decarb->Amine

Caption: Compound B degrades via two primary routes: oxidative dimerization (causing color change) and hydrolysis-decarboxylation (causing loss of stoichiometry).

Strategic Workflow: The "Bunker" Approach

For drug development campaigns, relying on Compound B as a shelf-reagent is risky. The recommended workflow involves synthesizing Compound A (the Nitro-Ether) and storing that instead.

Diagram 2: Recommended Synthetic Strategy

SynthesisStrategy cluster_store Storage Strategy CompA Compound A (Nitro-Ether Intermediate) STORE HERE Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) CompA->Reduction On Demand RawMat Raw Materials: Methyl 3-bromo-2-thiophenecarboxylate + 2-Nitrophenol Coupling Coupling Reaction (Ullmann/SNAr) RawMat->Coupling Coupling->CompA Final Final Tricyclic Scaffold (e.g., Thienobenzoxazepine) Reduction->Final

Caption: Store the stable Nitro-Ether (A). Perform the reduction only when the final tricyclic scaffold is required.

Experimental Protocols

Protocol A: Quality Control of Methyl 3-amino-2-thiophenecarboxylate (Compound B)

Due to its instability, Compound B must be re-validated before every use.

  • Sampling: Dissolve 5 mg of Compound B in 1 mL of degassed Acetonitrile.

  • Visual Check: Solution must be colorless or very pale yellow. Any orange/brown tint indicates >5% degradation.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: Main peak purity >98%. Impurity at RRT ~1.2 (Dimer) must be <1.0%.

Protocol B: "Just-in-Time" Handling of Compound B

If you must use Compound B directly:

  • Storage: Keep the original container at -20°C.

  • Dispensing: Warm to room temperature inside a desiccator before opening to prevent condensation.

  • Atmosphere: Flush the headspace with Argon immediately after use. Seal with Parafilm.

  • Purification: If the solid is dark brown, dissolve in minimal Dichloromethane (DCM), filter through a short pad of silica gel (eluting with DCM), and concentrate in vacuo immediately before the reaction.

References

  • Sigma-Aldrich. Methyl 3-amino-2-thiophenecarboxylate Product Specification & Safety Data Sheet. Retrieved from

  • PubChem. Methyl 3-amino-2-thiophenecarboxylate (Compound Summary). National Library of Medicine. Retrieved from

  • Beilstein Journal of Organic Chemistry. Synthesis of thieno[3,2-b]thiophenes via nucleophilic substitution of 3-nitrothiophenes. (Context on Nitro-thiophene stability and SNAr reactivity). Retrieved from

  • ChemicalBook. Methyl 3-amino-2-thiophenecarboxylate Properties and Reactions. Retrieved from

  • MDPI Molecules. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (Demonstrates the robustness of nitro-thiophene intermediates). Retrieved from

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of C12H9NO5S Compounds in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. The elemental composition of a compound, such as one with the molecular formula C12H9...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel chemical entity is paramount. The elemental composition of a compound, such as one with the molecular formula C12H9NO5S, serves as a fundamental cornerstone of its identity, purity, and quality. This guide provides an in-depth comparison of the standards, methodologies, and critical considerations for the elemental analysis of such complex organic molecules within a regulated pharmaceutical environment. We will navigate the landscape of analytical standards, from the foundational principles of CHNS/O analysis to the stringent requirements for controlling elemental impurities.

Section 1: The Dual Facets of Elemental Analysis: Composition vs. Impurities

A common point of confusion in elemental analysis is the distinction between determining the bulk elemental composition of a molecule and quantifying trace elemental impurities. For a compound like C12H9NO5S, both are critical but are governed by different analytical approaches and regulatory standards.

  • Elemental Composition (CHNS/O Analysis): This analysis determines the percentage by weight of carbon, hydrogen, nitrogen, and sulfur in the pure compound.[1][2][3] This is a fundamental technique to confirm the empirical formula of a newly synthesized molecule and is a key parameter for assessing its purity.[2]

  • Elemental Impurity Analysis: This focuses on detecting and quantifying trace amounts of metallic and non-metallic elements that may be present in the drug substance or product.[4][5] These impurities can originate from catalysts, manufacturing equipment, or raw materials and are strictly regulated due to their potential toxicity.[6]

The following diagram illustrates the distinct yet complementary nature of these two analytical pathways.

Elemental_Analysis_Pathways cluster_0 Elemental Analysis of C12H9NO5S cluster_1 Bulk Compositional Analysis cluster_2 Trace Impurity Analysis Compound C12H9NO5S (Drug Substance) CHNS_O CHNS/O Analysis Compound->CHNS_O Impurity Elemental Impurity Analysis (e.g., ICP-MS) Compound->Impurity Purity Purity & Formula Confirmation CHNS_O->Purity Determines %C, %H, %N, %S Safety Safety & Quality Control Impurity->Safety Quantifies toxic elements

Caption: Distinct analytical pathways for bulk elemental composition and trace elemental impurity analysis.

Section 2: Standards for Elemental Composition (CHNS/O) Analysis

For the determination of the elemental composition of a C12H9NO5S compound, there isn't a specific "standard" for this exact molecule. Instead, the standards are the methodologies and the Certified Reference Materials (CRMs) used to calibrate and validate the analytical instrumentation.[7]

Certified Reference Materials (CRMs)

CRMs are highly pure and stable compounds with accurately determined concentrations of specific elements.[8] They are indispensable for ensuring the accuracy and traceability of elemental analysis results. For a C12H9NO5S compound, a suitable CRM would ideally have a similar elemental composition to ensure comparable combustion behavior.

Certified Reference MaterialTypical UseKey Characteristics
Acetanilide C, H, N calibrationHigh purity, readily available.
Sulfanilamide C, H, N, S calibrationContains sulfur, making it suitable for S-containing compounds.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) C, H, N, S calibrationHigh carbon and sulfur content.
Cystine C, H, N, S calibrationAn amino acid with a well-defined structure and composition.

Data compiled from various chemical supplier catalogs.

The selection of a CRM is a critical decision. For a C12H9NO5S molecule, sulfanilamide or cystine would be excellent choices due to the presence of sulfur in their structures. It is crucial to use CRMs that are certified by a recognized body, such as NIST or an ISO 17034 accredited producer, to ensure traceability.[9]

Experimental Protocol: CHNS Analysis by Combustion

The most common technique for determining the elemental composition of organic compounds is combustion analysis.[2] An elemental analyzer is used to burn the sample in a high-temperature furnace in the presence of pure oxygen.[1][10] The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified by a detector.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C12H9NO5S compound into a tin capsule using a microbalance.[2] The sample must be homogeneous.

    • For volatile or liquid samples, specialized encapsulation techniques are required.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified reference material (e.g., sulfanilamide). Analyze the CRM multiple times to establish a calibration curve.

  • Sample Analysis:

    • Introduce the encapsulated sample into the combustion furnace (typically >1000 °C).[1]

    • The combustion products are swept by a carrier gas (e.g., helium) through a chromatography column for separation.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, N, and S in the original sample based on the detector response and the initial sample weight.

CHNS_Workflow cluster_0 CHNS Analysis Workflow Start Start Sample_Prep Sample Preparation (1-3 mg in tin capsule) Start->Sample_Prep Calibration Instrument Calibration (using CRM) Sample_Prep->Calibration Combustion Combustion (>1000°C with O2) Calibration->Combustion Separation Gas Separation (Chromatography) Combustion->Separation Detection Detection (TCD) Separation->Detection Data_Analysis Data Analysis (%C, %H, %N, %S) Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for CHNS elemental analysis by combustion.

Section 3: Standards for Elemental Impurity Analysis

In the context of drug development, the control of elemental impurities is a critical safety requirement. The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233> provide a framework for the control of these impurities.[4][6][11][12]

Comparison of Key Regulatory Guidelines
GuidelineScopeKey Features
ICH Q3D Provides a global framework for assessing and controlling elemental impurities in new drug products.[4][11]- Risk-based approach to control impurities.[11][13] - Establishes Permitted Daily Exposures (PDEs) for 24 elements.[14] - Classifies elements based on their toxicity and likelihood of occurrence.[5][14]
USP <232> Sets limits for elemental impurities in drug products marketed in the United States.[12][15]- Aligns with ICH Q3D limits. - Specifies limits for oral, parenteral, and inhalation routes of administration.[12]
USP <233> Provides analytical procedures for the determination of elemental impurities.[6]- Recommends the use of modern instrumental techniques like ICP-OES and ICP-MS.[6][12] - Outlines validation requirements for analytical methods.
Risk Assessment for a C12H9NO5S Compound

A risk-based approach is central to ICH Q3D and USP <232>.[6][11] For a C12H9NO5S compound, the risk assessment should consider:

  • Raw Materials: Potential for elemental impurities in starting materials and reagents.

  • Manufacturing Process: The potential for leaching of elements from manufacturing equipment (e.g., reactors, catalysts).[5]

  • Container Closure System: Potential for leaching of elements from the final packaging.[5]

The following diagram illustrates the key inputs for a risk assessment.

Risk_Assessment cluster_0 Elemental Impurity Risk Assessment Raw_Materials Raw Materials Risk_Assessment Risk Assessment (ICH Q3D) Raw_Materials->Risk_Assessment Manufacturing Manufacturing Process Manufacturing->Risk_Assessment Packaging Container Closure System Packaging->Risk_Assessment

Caption: Key sources of potential elemental impurities to consider in a risk assessment.

Experimental Protocol: Elemental Impurity Analysis by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying elemental impurities at the low levels required by regulatory guidelines.[16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a representative sample of the C12H9NO5S compound.

    • Digest the sample using a closed-vessel microwave digestion system with high-purity acids (e.g., nitric acid, hydrochloric acid). This step is critical to break down the organic matrix and bring the elemental impurities into solution.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions. These standards should cover the expected concentration range of the elemental impurities.

  • Sample Analysis:

    • Introduce the digested sample solution into the ICP-MS. The sample is nebulized and transported into a high-temperature argon plasma, where it is atomized and ionized.

    • The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • A detector quantifies the abundance of each isotope.

  • Data Analysis:

    • The instrument software calculates the concentration of each elemental impurity in the original sample based on the calibration curve. The results are then compared to the PDE limits established in ICH Q3D and USP <232>.

Section 4: Conclusion and Recommendations

The elemental analysis of a C12H9NO5S compound is a multi-faceted endeavor that requires a clear understanding of the distinction between bulk composition and trace impurity analysis.

  • For elemental composition , the focus should be on employing robust combustion analysis methods, calibrated with appropriate certified reference materials that ideally contain all the elements of interest (C, H, N, and S).

  • For elemental impurities , a thorough risk assessment based on ICH Q3D principles is mandatory.[11] This should be followed by validated, sensitive analytical methods such as ICP-MS to ensure compliance with the stringent limits set by regulatory bodies.[6][12]

By adopting a scientifically sound and risk-based approach, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their C12H9NO5S compounds.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • How Does a CHNSO Analyzer Work? - AZoM. (2023, November 2). [Link]

  • Guideline for Elemental Impurities Q3D(R1). ICH. (2019, March 22). [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? - West Pharmaceutical Services. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. (2022, April 26). [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. (2025, January 30). [Link]

  • USP <232> Elemental Impurities—Limits. Analytik Jena. [Link]

  • ORGANIC ELEMENTAL ANALYZER (CHNS/O). [Link]

  • USP 232, USP 233 and ICHQ3D Elemental Impurities. CS Analytical. [Link]

  • Q&A: USP <232> and USP <233> Standards for Elemental Impurities. Labcompare. (2018, July 16). [Link]

  • Elemental Impurities: Standards-Setting Record December 20, 2012. USP-NF. [Link]

  • USP <232>, <233> & <2232> Elemental Impurities. Fisher Scientific. [Link]

Sources

Safety & Regulatory Compliance

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